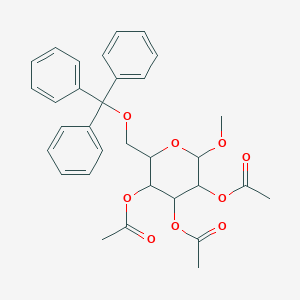

Methyl 2,3,4-tri-O-acetyl-6-O-trityl-A-D-glucopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2,3,4-tri-O-acetyl-6-O-trityl-A-D-glucopyranoside: is a derivative of glucopyranoside, a type of sugar molecule. This compound is characterized by the presence of acetyl and trityl groups, which are protective groups commonly used in organic synthesis to protect hydroxyl groups during chemical reactions. The molecular formula of this compound is C32H34O9 , and it has a molecular weight of 562.61 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-A-D-glucopyranoside typically involves the protection of the hydroxyl groups of glucopyranoside. The process begins with the acetylation of the hydroxyl groups at positions 2, 3, and 4 using acetic anhydride in the presence of a catalyst such as pyridine. The trityl group is then introduced at the 6-position using trityl chloride in the presence of a base like triethylamine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 2,3,4-tri-O-acetyl-6-O-trityl-A-D-glucopyranoside undergoes various chemical reactions, including:

Hydrolysis: The acetyl and trityl protective groups can be removed through hydrolysis using acidic or basic conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding ketones or aldehydes.

Substitution: The acetyl groups can be substituted with other protective groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used for substitution reactions under appropriate conditions.

Major Products Formed:

Hydrolysis: The major products are glucopyranoside and acetic acid.

Oxidation: The major products are ketones or aldehydes, depending on the specific oxidation conditions.

Substitution: The major products are glucopyranoside derivatives with new functional groups replacing the acetyl groups.

Aplicaciones Científicas De Investigación

Methyl 2,3,4-tri-O-acetyl-6-O-trityl-A-D-glucopyranoside has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides. The protective groups facilitate selective reactions at specific hydroxyl positions.

Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions. It serves as a model compound for understanding the behavior of glucopyranosides in biological systems.

Medicine: It has potential applications in drug development, particularly in the design of prodrugs and drug delivery systems. The protective groups can be used to modify the pharmacokinetic properties of drugs.

Industry: The compound is used in the production of specialty chemicals and materials. It serves as a building block for the synthesis of various functionalized glucopyranosides.

Mecanismo De Acción

The mechanism of action of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-A-D-glucopyranoside involves the selective protection and deprotection of hydroxyl groups. The acetyl and trityl groups protect the hydroxyl groups from unwanted reactions during synthetic processes. The deprotection step, which involves the removal of these groups, allows for the subsequent functionalization of the hydroxyl groups. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparación Con Compuestos Similares

- Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside

- Methyl 2,3,4-tri-O-acetyl-6-O-nitro-α-D-galactopyranoside

- Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside

Comparison:

- Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside: This compound is similar in structure but differs in the configuration of the sugar moiety. It has applications in biomedicine, particularly in the treatment of cancer and viral infections.

- Methyl 2,3,4-tri-O-acetyl-6-O-nitro-α-D-galactopyranoside: This compound contains a nitro group instead of a trityl group. It is used in chemical synthesis and has different reactivity and applications compared to the trityl derivative .

- Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside: This compound has benzyl groups instead of acetyl groups. It is used in carbohydrate chemistry and has different protective properties compared to the acetyl derivative .

Methyl 2,3,4-tri-O-acetyl-6-O-trityl-A-D-glucopyranoside stands out due to its unique combination of acetyl and trityl protective groups, which provide selective protection and deprotection of hydroxyl groups, making it a valuable intermediate in synthetic chemistry.

Actividad Biológica

Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-glucopyranoside is a complex carbohydrate derivative that plays a significant role in various biological processes. This compound is characterized by multiple acetyl groups and a trityl group, which enhance its stability and reactivity. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry and biochemistry.

Structural Characteristics

The molecular formula of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-glucopyranoside is C₃₂H₃₄O₉, with a molecular weight of 562.61 g/mol. The structural features include:

- Acetyl Groups : Present at positions 2, 3, and 4 on the glucopyranoside ring.

- Trityl Group : Located at the 6-position, which provides steric protection and enhances solubility.

These modifications allow for selective deprotection, facilitating further chemical transformations necessary for synthetic applications.

Glycosylation Reactions

Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-glucopyranoside serves as an effective glycosyl donor in glycosylation reactions. This property is crucial for synthesizing oligosaccharides and glycoconjugates that are important in biological systems. The presence of a free anomeric hydroxyl group enables it to participate in glycosidic bond formation with various acceptor molecules .

Antimicrobial Properties

Research indicates that derivatives of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-glucopyranoside may exhibit antibacterial and antifungal activities. These properties arise from their interaction with microbial cell walls, making them potential candidates for developing new antimicrobial agents.

Enzyme Interaction Studies

The compound has been utilized to study the specificity and activity of glycosyltransferases—enzymes responsible for attaching sugars to various substrates. Understanding these interactions can provide insights into carbohydrate-protein interactions and aid in designing drugs targeting glycosylation pathways involved in disease processes .

Research Findings

A variety of studies have explored the biological implications of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-glucopyranoside:

- Glycosylation Mechanisms : Investigations into its role as a substrate have revealed its effectiveness in forming oligosaccharides that mimic natural glycoproteins.

- Antimicrobial Activity : Studies have shown that when modified appropriately, the compound can inhibit the growth of certain bacteria and fungi by disrupting their cell wall synthesis.

- Synthetic Applications : Its derivatives are being explored for their potential to serve as intermediates in synthesizing compounds aimed at treating metabolic disorders and infectious diseases.

Case Studies

Propiedades

IUPAC Name |

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34O9/c1-21(33)38-28-27(41-31(36-4)30(40-23(3)35)29(28)39-22(2)34)20-37-32(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26/h5-19,27-31H,20H2,1-4H3/t27-,28-,29+,30-,31+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIHIENXWVDRTC-SAEUYMBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.